molecular formula C8H5F2NOS B1422034 2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one CAS No. 1216262-47-3

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one

Cat. No. B1422034
CAS RN: 1216262-47-3
M. Wt: 201.2 g/mol
InChI Key: SPGQWAYVHKUUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one, or 2,2-DFBT, is a synthetic organic compound used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its use in laboratory experiments.

Scientific Research Applications

Organic Synthesis of Aryl Difluoromethyl Ethers

The compound serves as a difluoromethylating agent in organic synthesis. It facilitates the introduction of difluoromethyl groups into aryl ethers, yielding a range of aryl difluoromethyl ethers with significant yields. This reaction is valuable for creating compounds with increased metabolic stability and lipophilicity .

Formation of 2,2-Difluoro-2H-Benzofuran Derivatives

In the presence of 2-hydroxychalcones, the compound can undergo a reaction to form 2,2-difluoro-2H-benzofuran derivatives. These derivatives are noteworthy for their potential pharmaceutical applications, including their role as intermediates in drug synthesis .

Iodolactonization Reactions

This compound is involved in iodolactonization reactions, which are crucial for synthesizing gamma-lactones. These lactones are key intermediates in the preparation of various biologically active molecules, such as 5-hydroxy-3,3-difluoropiperidine .

properties

IUPAC Name

2,2-difluoro-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NOS/c9-8(10)7(12)11-5-3-1-2-4-6(5)13-8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGQWAYVHKUUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
Reactant of Route 2
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
Reactant of Route 3
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
Reactant of Route 4
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
Reactant of Route 5
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one
Reactant of Route 6
2,2-Difluoro-(2H)-1,4-benzothiazin-3(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.